molecular formula C20H20N4O B5126138 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate

1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate

Cat. No. B5126138
M. Wt: 332.4 g/mol
InChI Key: NHFUWAAOQCFILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate, also known as Pictet-Spengler reagent, is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for the synthesis of a variety of bioactive molecules.

Mechanism of Action

The mechanism of action of 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate is not well understood. However, it is believed to act as a Lewis acid catalyst in the condensation and cyclization reactions that lead to the formation of bioactive molecules. The Lewis acid catalysts are known to activate the carbonyl group of the aldehyde, which then reacts with the amine to form an iminium ion. The iminium ion then undergoes cyclization to form the desired product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate are not well studied. However, the bioactive molecules synthesized using this reagent have been shown to possess a variety of pharmacological activities. For example, harmine has been shown to possess anticancer, antiviral, and anti-inflammatory properties. Flavonoids, synthesized using this reagent, are known for their antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate in lab experiments include its versatility and ease of use. This reagent can be used for the synthesis of a wide range of bioactive molecules, and the synthesis method is relatively simple. However, the limitations of using this reagent include its cost and toxicity. This reagent is expensive, and its toxicity may limit its use in certain applications.

Future Directions

There are several future directions of research related to 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate. One direction is to study the mechanism of action of this reagent in more detail. Another direction is to explore the synthesis of new bioactive molecules using this reagent. Additionally, the pharmacological activities of the bioactive molecules synthesized using this reagent can be further studied to identify potential therapeutic applications. Finally, the toxicity of this reagent can be further investigated to identify ways to reduce its toxicity and increase its safety for use in lab experiments.

Synthesis Methods

The synthesis of 1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate involves the reaction between an aldehyde and an amine in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the desired product. This method has been widely used for the synthesis of various bioactive molecules, including alkaloids, flavonoids, and benzodiazepines.

Scientific Research Applications

1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been extensively used in scientific research for the synthesis of bioactive molecules. It has been used in the synthesis of various alkaloids, such as harmine, harmaline, and tetrahydroharmine. These alkaloids have been shown to possess a variety of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Additionally, this compound has been used in the synthesis of flavonoids, which are known for their antioxidant properties.

properties

IUPAC Name

isoquinolin-1-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(19-18-7-2-1-5-16(18)8-10-22-19)24-13-11-23(12-14-24)15-17-6-3-4-9-21-17/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFUWAAOQCFILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(2-Pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline

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